Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride
Description
Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride (CAS: 179811-81-5) is a fluorinated phenylglycine derivative with a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules such as Ziprasidone Hydrochloride EP Impurity-E (CAS: 1159977-04-4) . Its molecular formula is C₁₀H₁₀F₃NO₂·HCl, with a molecular weight of 277.65 g/mol. Key applications include its role in developing antipsychotic drugs and agrochemicals, owing to its stability and reactivity under acidic conditions .
Properties
IUPAC Name |
methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13;/h2-5,8H,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONARFOVIGCASPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179811-81-5 | |
| Record name | methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The presence of the amino acid derivative structure allows it to interact with various biological targets, influencing metabolic pathways and cellular processes .
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can increase binding affinity and selectivity, potentially modulating the activity of these targets. Research indicates that compounds with similar structures often exhibit enhanced bioactivity due to their ability to interact with biological systems effectively.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. The compound may disrupt bacterial cell wall synthesis or other essential processes, leading to its potential use as an antimicrobial agent.
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. It has been explored for its ability to induce cytotoxic effects in various cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest .
Case Studies
- Anticancer Activity : In a study evaluating the cytotoxic effects of various compounds on cancer cell lines, this compound demonstrated significant growth inhibition in A-431 and Jurkat cells. The IC50 values indicated that it was equipotent compared to standard anticancer drugs like doxorubicin .
- Antimicrobial Efficacy : Another study focused on the antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria. Results indicated that it displayed notable antibacterial effects, suggesting its potential as a therapeutic agent in treating infections .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently under investigation. Understanding these properties is crucial for determining the bioavailability and efficacy of the compound in clinical settings.
Data Tables
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride serves as a valuable building block in drug development. Its structural characteristics allow for modifications that can lead to new therapeutic agents. The compound has been explored for:
- Enzyme Inhibition : It exhibits potential inhibitory effects on matrix metalloproteinases (MMPs), which are crucial in various pathological processes, including cancer metastasis and tissue remodeling.
- Neurotransmitter Modulation : Preliminary studies indicate its possible interactions with neurotransmitter receptors, suggesting roles in neuropharmacology.
Antimicrobial and Anticancer Research
The compound has shown promise in antimicrobial and anticancer applications due to the enhanced bioactivity often associated with trifluoromethyl-substituted compounds. Research indicates that it may possess:
- Antimicrobial Properties : Studies have demonstrated effectiveness against specific bacterial strains, making it a candidate for further exploration in antibiotic development.
- Anticancer Activity : Investigations into its ability to induce apoptosis in cancer cells are ongoing, with initial findings suggesting a significant impact on tumor growth inhibition.
Protein Modification
This compound is recognized as a cell-permeable protein modifying agent capable of S-trifluoroacetylation. This modification can alter protein function and stability, facilitating studies on protein interactions and dynamics. Key applications include:
- Studying Protein Functions : By modifying cysteine residues in proteins, researchers can investigate the role of specific amino acids in protein activity and interaction networks.
Case Study 1: Enzyme Inhibition
A study focused on the inhibitory effects of this compound on MMPs demonstrated that fluorinated compounds often exhibit enhanced potency compared to their non-fluorinated counterparts. The compound was found to inhibit MMP-1 with significantly improved efficacy, suggesting its potential as a therapeutic agent in conditions involving excessive MMP activity.
Case Study 2: Anticancer Research
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The presence of the trifluoromethyl group appears to enhance its interaction with cellular targets involved in apoptosis pathways, leading to increased cell death rates compared to standard treatments.
Summary of Applications
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Potential enzyme inhibitor; neurotransmitter modulator |
| Antimicrobial Research | Effective against specific bacterial strains |
| Anticancer Research | Induces apoptosis in cancer cells |
| Protein Modification | Alters protein function via S-trifluoroacetylation |
Comparison with Similar Compounds
Substituent Position: Meta vs. Para vs. Ortho Trifluoromethyl Derivatives
The position of the -CF₃ group significantly impacts physicochemical properties and synthetic yields:
Key Findings :
- The para-substituted analog (17a in ) exhibits a higher synthesis yield (80.6%) compared to other positions, likely due to reduced steric hindrance during cyclization.
- The meta-substituted target compound shows a lower LCMS [M+H]+ (274.0 vs. 277.1 in ), attributed to differences in ionization efficiency or structural rearrangements .
Fluorinated Phenylglycine Derivatives
Replacing the -CF₃ group with halogens or methyl groups alters solubility and bioactivity:
Key Findings :
Amino Acid Esters with Complex Heterocycles
Incorporating heterocyclic moieties modifies pharmacological activity:
Key Findings :
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride with high purity?
- Methodological Answer : The synthesis typically involves:
- Starting Materials : 2-Amino-2-[3-(trifluoromethyl)phenyl]ethanol and methyl chloroformate.
- Reaction Conditions : Use of a base (e.g., triethylamine) under controlled temperatures (0–25°C) to prevent side reactions.
- Purification : Recrystallization from ethanol or chromatography to achieve >98% purity.
- Key Considerations : Strict pH control and inert atmosphere (N₂/Ar) to avoid degradation of the trifluoromethyl group .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the ester group, aromatic protons, and trifluoromethyl substitution.
- FT-IR : Peaks at ~1750 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (amine N-H).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H⁺] = 268.08).
- X-ray Crystallography : For absolute configuration determination, if crystalline .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities during synthesis?
- Methodological Answer :
- Temperature Modulation : Gradual warming from 0°C to room temperature reduces side-product formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst Use : Pd/C or molecular sieves to trap moisture in esterification.
- Analytical Monitoring : In-line HPLC or TLC to track reaction progress and identify impurities early .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. receptor binding).
- Structural Analog Comparison : Test analogs with varying trifluoromethyl positions (e.g., 3-CF₃ vs. 4-CF₃) to isolate activity contributors.
- Meta-Analysis : Cross-reference data with orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
Q. How does the trifluoromethyl group influence bioactivity compared to non-fluorinated analogs?
- Methodological Answer :
- Electron-Withdrawing Effects : Enhances metabolic stability and binding to hydrophobic enzyme pockets (e.g., IDO inhibitors).
- Comparative Studies : Replace CF₃ with CH₃ or H to assess changes in IC₅₀ (e.g., 10-fold higher potency in CF₃ analogs).
- Computational Modeling : DFT calculations to map electronic effects on receptor interactions .
Q. What strategies are effective in designing enzyme inhibition assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, proteases).
- Assay Design : Use fluorescence-based (e.g., FRET) or colorimetric (e.g., NADH depletion) readouts.
- Control Experiments : Include known inhibitors (e.g., 1-methyl-D-tryptophan for IDO) and counter-screens to rule off-target effects .
Comparative Structural Analysis
| Structural Analog | Key Differences | Biological Impact |
|---|---|---|
| Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate | 4-Fluoro and 3-methyl substitution | Reduced receptor selectivity vs. CF₃ analogs |
| Ethyl 3,3,3-trifluoroalaninate hydrochloride | Ethyl ester vs. methyl ester | Altered pharmacokinetics (e.g., longer t½) |
| 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid | CF₃ at ortho position | Lower solubility and enzyme affinity |
Data derived from comparative studies of trifluoromethylated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
